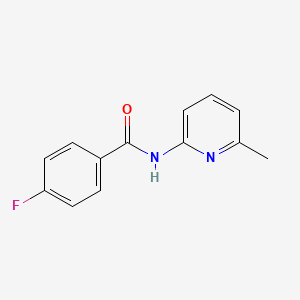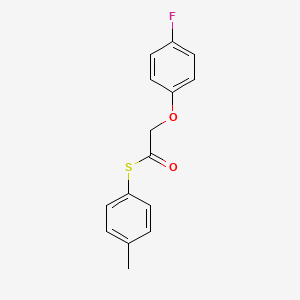![molecular formula C16H13ClF3NO2 B5716203 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CF3-PAG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. CF3-PAG has been shown to have significant effects on a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme by diacylglycerol (DAG) and other activators, leading to a decrease in PKC activity. This compound has been shown to be highly selective for PKC, with little or no effect on other kinases or phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to modulate the immune response, leading to a decrease in inflammation. In addition, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations. It has been shown to have some off-target effects on other proteins, which may complicate the interpretation of results. In addition, this compound is not suitable for use in vivo due to its poor solubility and bioavailability.
未来方向
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PKC in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the potential therapeutic applications of this compound and other PKC inhibitors should be further explored, particularly in the treatment of cancer and neurodegenerative diseases.
合成方法
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. This compound has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of various drugs and natural compounds that modulate PKC activity.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUJFNVBXRSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)